Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)-
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Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)- is a complex organic compound known for its unique spiro structure This compound is characterized by a spiro linkage between a benzodiazepine and a cyclopentane ring, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)- typically involves multi-step organic reactions. One common method includes the condensation of an o-phenylenediamine derivative with a cyclopentanone derivative under acidic conditions, followed by cyclization and spiro formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)- is studied for its potential as a pharmacophore. It may interact with various biological targets, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, including neurological disorders and cancers .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepines: These compounds share a similar core structure but lack the spiro linkage.
Benzimidazoles: These compounds have a similar benzene ring fused to an imidazole ring but differ in their chemical properties and applications.
Uniqueness
The uniqueness of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)- lies in its spiro structure, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
93464-34-7 |
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Molecular Formula |
C22H31N3O |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)morpholine |
InChI |
InChI=1S/C22H31N3O/c1-2-9-21-20(7-1)23-19-8-5-6-18(19)22(10-3-4-11-22)25(21)13-12-24-14-16-26-17-15-24/h1-2,7,9,18H,3-6,8,10-17H2 |
InChI Key |
TYLLWPZSHLOXSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCN5CCOCC5 |
Origin of Product |
United States |
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